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Compound of Interest

Compound Name: Bicyclo[1.1.0]butane

Cat. No.: B087038 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the

highly strained and synthetically valuable molecule, bicyclo[1.1.0]butane. The information

presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, is intended to serve as a critical resource for researchers in organic

synthesis, medicinal chemistry, and materials science.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of bicyclo[1.1.0]butane are highly characteristic, reflecting its unique

strained ring system. A detailed analysis of both ¹H and ¹³C NMR spectra has been conducted,

providing unambiguous assignment of all chemical shifts and spin-spin coupling constants.[1]

¹H NMR Spectral Data
The proton NMR spectrum of bicyclo[1.1.0]butane displays three distinct multiplets

corresponding to the bridgehead (methine), exo, and endo protons.
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Proton Type Chemical Shift (δ) ppm

Bridgehead (CH) 1.358

Methylene (CH₂) exo 1.500

Methylene (CH₂) endo 0.489

In CDCl₃, referenced to TMS.

¹H-¹H Coupling Constants (J):

Coupling Value (Hz)

J (exo-endo) -4.6

J (exo-bridgehead) 2.7

J (endo-bridgehead) 6.8

J (exo-exo') 5.9

J (endo-endo') 1.2

J (bridgehead-bridgehead') -9.9

¹³C NMR Spectral Data
The ¹³C NMR spectrum is characterized by two resonances, corresponding to the bridgehead

and methylene carbons.

Carbon Type Chemical Shift (δ) ppm

Bridgehead (CH) 22.8

Methylene (CH₂) -3.8

In CDCl₃, referenced to TMS.

¹³C-¹H Coupling Constants (J):
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Coupling Value (Hz)

¹J (C-H bridgehead) 202

¹J (C-H exo) 167

¹J (C-H endo) 167

Experimental Protocol for NMR Spectroscopy
While a specific detailed protocol for the parent bicyclo[1.1.0]butane is not extensively

documented in a single source, the following represents a general procedure based on

available literature for similar compounds.[2]

Instrumentation: A high-field NMR spectrometer (e.g., Bruker AVANCE series, 400 MHz or

higher) is typically employed.

Sample Preparation: A solution of bicyclo[1.1.0]butane is prepared in a deuterated solvent,

commonly chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an

internal standard.

Data Acquisition:

¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.

¹³C NMR: Proton-decoupled spectra are obtained to simplify the spectrum to single peaks

for each carbon environment.

2D NMR: Techniques such as COSY, HSQC, and HMBC can be utilized for unambiguous

assignment of proton and carbon signals, especially for substituted bicyclobutanes.[2]

Infrared (IR) Spectroscopy
The gas-phase infrared spectrum of bicyclo[1.1.0]butane exhibits a number of characteristic

absorption bands corresponding to the vibrational modes of its strained framework.

IR Spectral Data
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The following table summarizes the major observed infrared absorption maxima for gaseous

bicyclo[1.1.0]butane.

Wavenumber (cm⁻¹) Intensity Assignment

3080 Strong C-H stretch (methine)

3015 Strong C-H stretch (methylene)

2985 Strong C-H stretch (methylene)

1435 Medium CH₂ scissoring

1240 Strong Ring deformation

1180 Medium CH₂ wagging

1020 Strong Ring breathing

890 Strong CH₂ twisting

635 Weak Ring deformation

Experimental Protocol for Gas-Phase IR Spectroscopy
The following general procedure is based on descriptions of gas-phase IR analysis of

bicyclo[1.1.0]butane.

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used.

Sample Handling: A sample of bicyclo[1.1.0]butane, which is a volatile liquid at room

temperature, is introduced into a gas cell with a defined path length.

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000 to 400

cm⁻¹). The pressure of the gas in the cell is a critical parameter and is typically in the range

of a few to tens of millimeters of mercury.

Mass Spectrometry (MS)
The electron ionization (EI) mass spectrum of bicyclo[1.1.0]butane provides valuable

information about its molecular weight and fragmentation pattern, which is influenced by its
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strained structure.

Mass Spectral Data
The major peaks in the 70 eV electron ionization mass spectrum of bicyclo[1.1.0]butane are

listed below.

m/z Relative Intensity (%) Proposed Fragment

54 100 [C₄H₆]⁺ (Molecular Ion)

53 85 [C₄H₅]⁺

39 75 [C₃H₃]⁺

28 45 [C₂H₄]⁺

27 30 [C₂H₃]⁺

Experimental Protocol for Electron Ionization Mass
Spectrometry
General experimental conditions for obtaining an EI mass spectrum of a volatile compound like

bicyclo[1.1.0]butane are as follows:

Instrumentation: A mass spectrometer equipped with an electron ionization source, such as a

magnetic sector, quadrupole, or time-of-flight (TOF) analyzer.

Sample Introduction: The volatile sample is introduced into the ion source, typically via a gas

chromatography (GC) interface or a direct insertion probe.

Ionization: The sample is bombarded with a beam of electrons, typically with an energy of 70

eV, to induce ionization and fragmentation.

Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) and

detected to generate the mass spectrum.

Data Interpretation and Structural Confirmation
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The collective spectroscopic data provides a definitive fingerprint for the structure of

bicyclo[1.1.0]butane. The following diagram illustrates the logical relationship between the

different spectroscopic techniques and the structural features they elucidate.

Structural Elucidation of Bicyclo[1.1.0]butane
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Caption: Logical flow of structural confirmation.

Experimental Workflow
The general workflow for the comprehensive spectroscopic analysis of a volatile and reactive

compound like bicyclo[1.1.0]butane is outlined below. This workflow emphasizes careful

sample handling and the integration of multiple analytical techniques for unambiguous

characterization.
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Caption: General experimental workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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and industry.
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